(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine
Description
Properties
IUPAC Name |
6-chloro-2-methylsulfonyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2S/c1-5(2)10-7-4-6(9)11-8(12-7)15(3,13)14/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEGATIAYZSADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629992 | |
| Record name | 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-49-7 | |
| Record name | 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 2-Methylthio-4,6-dichloropyrimidine
A critical intermediate, 2-methanesulfonyl-4,6-dichloropyrimidine , is synthesized via oxidation of its methylthio analog:
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Methylthio Introduction : Reacting 4,6-dichloropyrimidine-2-thiol with methyl iodide in the presence of a base (e.g., NaOH) yields 2-methylthio-4,6-dichloropyrimidine .
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Oxidation to Sulfonyl : Treating the methylthio derivative with hydrogen peroxide (H₂O₂) or oxone in acetic acid at 50–60°C converts the thioether to the sulfonyl group.
Reaction Conditions :
-
Solvent : Acetic acid or dichloromethane
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Oxidizing Agent : 30% H₂O₂ (2.5 equiv)
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Temperature : 50–60°C
Nucleophilic Aromatic Substitution at Position 4
Isopropylamine Coupling
The 4-chloro group in 2-methanesulfonyl-4,6-dichloropyrimidine undergoes substitution with isopropylamine under basic conditions:
Procedure :
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Reactants :
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2-Methanesulfonyl-4,6-dichloropyrimidine (1.0 equiv)
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Isopropylamine (2.5 equiv)
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Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
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Solvent : Acetonitrile or toluene
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Temperature : Reflux (80–90°C) for 12–16 hours
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Workup : Filter, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations :
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Excess amine ensures complete displacement of the chloro group.
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Polar aprotic solvents enhance nucleophilicity and reaction rate.
Yield : ~70–75% (extrapolated from similar substitutions in patent data).
Alternative Pathways and Comparative Analysis
Direct Ring Synthesis with Methanesulfonyl Group
Condensation of methylsulfonylacetamide with chloroacetone and urea under acidic conditions forms the pyrimidine ring. However, this method suffers from low regioselectivity and requires stringent temperature control.
Challenges :
Palladium-Catalyzed Coupling
Introducing the methanesulfonyl group via cross-coupling (e.g., Suzuki-Miyaura) is theoretically feasible but impractical due to the instability of pyrimidine boronic acids and high catalyst costs.
Optimization and Scalability
Solvent Selection
Temperature Control
Purification Techniques
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Recrystallization : n-Propanol or isopropyl alcohol yields high-purity crystals.
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Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves residual starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Similarity Scores
The compound’s closest analogs, as identified by similarity scores (ranging 0.70–0.83), include:
| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| 4-Chloro-2-methyl-6-phenylpyrimidine | 73576-33-7 | 0.83 | Methyl (C2), Phenyl (C6) | 220.68 g/mol |
| 4-Chloro-6-isopropylpyrimidin-2-amine | 26032-72-4 | 0.81 | Chloro (C4), Isopropylamine (C6) | 185.65 g/mol |
| 2,4-Dichloro-6-phenylpyrimidine | 5600-21-5 | 0.79 | Dichloro (C2, C4), Phenyl (C6) | 239.09 g/mol |
| (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine | 5748-34-5 | N/A | Chloro (C4), Methyl (C6) | 200.68 g/mol |
Notes:
Physicochemical and Reactivity Differences
Electronic Environment
- Methanesulfonyl vs. Methyl : The methanesulfonyl group (strong electron-withdrawing) in the target compound likely alters the pyrimidine ring’s electron density compared to methyl-substituted analogs (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine). This could influence nucleophilic substitution reactions at the chloro position .
- NMR Chemical Shifts : Evidence from NMR studies on pyrimidine analogs (e.g., rapamycin derivatives) shows that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly shift proton environments. For the target compound, the methanesulfonyl group may induce distinct shifts in regions analogous to "A" and "B" in Figure 6 of .
Biological Activity
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine is a compound belonging to the pyrimidine family, characterized by its unique structure that includes a chloro group, a methanesulfonyl group, and an isopropylamine moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula for this compound is C9H12ClN3O2S, with a molecular weight of approximately 251.72 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the modulation of biological pathways, potentially inhibiting or activating certain cellular functions.
Anticancer Properties
Research indicates that this compound may act as an anticancer agent. A study identified sulfonylpyrimidines as potent inhibitors against various cancer-associated proteins, suggesting that this compound may exhibit similar inhibitory effects. For instance, it has been shown to irreversibly inhibit sortase A (SrtA) in Staphylococcus aureus, which is critical for bacterial virulence and has implications for cancer therapy due to its role in tumor microenvironments .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine | Methyl group instead of isopropyl | Moderate anticancer activity |
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine | Ethyl group instead of isopropyl | Lower reactivity |
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine | Cyclopropyl group instead of isopropyl | Unique binding properties |
The presence of the isopropylamine group in our compound enhances its solubility and biological activity compared to its analogs.
Q & A
How can the identity of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine be confirmed using spectroscopic methods?
Level: Basic
Methodological Answer:
The compound’s identity can be validated through a combination of IR spectroscopy and NMR analysis .
- IR Spectroscopy : Look for characteristic absorption bands:
- ~3355–3459 cm⁻¹ : N-H stretching of the amine group.
- ~1661 cm⁻¹ : C=N/C=C stretching in the pyrimidine ring.
- ~1229 cm⁻¹ : S=O stretching from the methanesulfonyl group .
- ¹H NMR : Key signals include:
- δ 1.2–1.4 ppm (d, 6H) : Isopropyl methyl groups.
- δ 3.3–3.9 ppm (m) : Methanesulfonyl (CH₃) and isopropyl methine proton.
- δ 5.2 ppm (s, 1H) : NH proton (if not exchanged).
- ¹³C NMR : Peaks for pyrimidine carbons (δ 100–165 ppm), sulfonyl carbon (δ ~45 ppm), and isopropyl carbons (δ 20–25 ppm) .
What synthetic routes are reported for pyrimidine derivatives structurally analogous to this compound?
Level: Basic
Methodological Answer:
Pyrimidine cores are typically synthesized via:
Condensation Reactions : Between thioureas and β-diketones or α,β-unsaturated ketones.
Cyclization : Of chlorinated intermediates with amines. For example, reacting 6-chloro-2-methanesulfonylpyrimidine-4-amine with isopropylamine under reflux in ethanol .
Functionalization : Post-synthesis modifications (e.g., sulfonylation using methanesulfonyl chloride) .
How can crystallographic software like SHELX be applied to determine the crystal structure of this compound?
Level: Advanced
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.
- Validation : Check for R-factor convergence (target: <5%) and validate geometry using PLATON .
What strategies resolve contradictions in reaction yields or spectroscopic data during synthesis?
Level: Advanced
Methodological Answer:
- Reproducibility Checks : Repeat experiments under controlled conditions (temperature, solvent purity).
- Analytical Cross-Verification : Use complementary techniques (e.g., LC-MS alongside NMR) to confirm product integrity.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
How can computational models predict the reactivity of substituents in such pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to compute electrostatic potentials and frontier orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict regioselectivity in nucleophilic substitution .
What are the key steps in the purification and characterization of this compound post-synthesis?
Level: Basic
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Characterization :
- Melting Point : Confirm purity (sharp melting range).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
- Elemental Analysis : Match calculated vs. observed C, H, N, S content .
What challenges arise in interpreting overlapping signals in ¹H NMR spectra for such compounds?
Level: Advanced
Methodological Answer:
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons.
- Variable Temperature NMR : Suppress exchange broadening of NH protons.
- Solvent Optimization : Switch to deuterated DMSO to sharpen signals via hydrogen bonding .
How can reaction conditions be optimized to minimize by-products during synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts for coupling reactions.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Temperature Gradients : Employ microwave-assisted synthesis for rapid, controlled heating .
How is ORTEP-3 utilized for molecular graphics in structural publications?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
